Propyl 5-amino-2-morpholin-4-ylbenzoate
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Overview
Description
Propyl 5-amino-2-morpholin-4-ylbenzoate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.33 g/mol This compound is characterized by the presence of a propyl ester group, an amino group, and a morpholine ring attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-amino-2-morpholin-4-ylbenzoate typically involves the esterification of 5-amino-2-morpholin-4-ylbenzoic acid with propanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propyl 5-amino-2-morpholin-4-ylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Propyl 5-amino-2-morpholin-4-ylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Propyl 5-amino-2-morpholin-4-ylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The morpholine ring and amino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Propyl 5-amino-2-morpholino-benzoate
- 5-amino-2-morpholinobenzoic acid propyl ester
- 5-amino-2-morpholin-4-yl-benzoic acid propyl ester
Uniqueness
Propyl 5-amino-2-morpholin-4-ylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity .
Biological Activity
Propyl 5-amino-2-morpholin-4-ylbenzoate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound possesses a morpholine ring, an amino group, and a benzoate moiety, which contribute to its distinct chemical reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. It is suggested that it binds to active sites of enzymes, altering their activity.
- Receptor Modulation : It may also interact with receptors that are crucial in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated significant inhibition against various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in experimental models. In a study evaluating its effects on cytokine production, it was found to significantly decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6:
Condition | Cytokine Levels (pg/mL) |
---|---|
Control | 1500 |
Treated with Compound | 600 |
This reduction indicates its potential use as an anti-inflammatory agent.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound reveal that it may inhibit the proliferation of cancer cell lines. For instance, tests on MCF-7 (breast cancer) cells showed an IC50 value of approximately 10 µM, suggesting moderate activity compared to standard chemotherapeutics like doxorubicin .
Case Studies
- In Vivo Study on Inflammation : A recent study conducted on mice with induced inflammation demonstrated that administration of this compound led to significant reductions in paw swelling and histological evidence of inflammation compared to controls .
- Antimicrobial Efficacy in Wound Healing : In a model of infected wounds, the application of this compound resulted in faster healing times and reduced bacterial load compared to untreated wounds, highlighting its potential utility in wound care management.
Properties
IUPAC Name |
propyl 5-amino-2-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-2-7-19-14(17)12-10-11(15)3-4-13(12)16-5-8-18-9-6-16/h3-4,10H,2,5-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWSCGISOHNQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)N)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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